molecular formula C5HBrF3NO2S B13615548 5-Bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid

5-Bromo-4-(trifluoromethyl)thiazole-2-carboxylic acid

Cat. No.: B13615548
M. Wt: 276.03 g/mol
InChI Key: XTKQLDZOIUVJFU-UHFFFAOYSA-N
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Description

5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with bromine, trifluoromethyl, and carboxylic acid groups The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid typically involves the reaction of 5-bromo-4-(trifluoromethyl)-1,3-thiazole with a suitable carboxylating agent. One common method involves the use of carbon dioxide in the presence of a base, such as potassium carbonate, under elevated temperatures and pressures. The reaction proceeds through the formation of a carboxylate intermediate, which is subsequently protonated to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
  • 5-chloro-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
  • 5-bromo-4-(methyl)-1,3-thiazole-2-carboxylic acid

Uniqueness

5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5HBrF3NO2S

Molecular Weight

276.03 g/mol

IUPAC Name

5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C5HBrF3NO2S/c6-2-1(5(7,8)9)10-3(13-2)4(11)12/h(H,11,12)

InChI Key

XTKQLDZOIUVJFU-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)C(=O)O)Br)C(F)(F)F

Origin of Product

United States

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